2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde
Overview
Description
“2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde” is a chemical compound that belongs to the quinoline family . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms .
Synthesis Analysis
The synthesis of quinoline derivatives, including “2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde”, often involves the application of the Vilsmeier–Haack reaction . For example, the condensation of quinoline with hydroxylamine hydrochloride followed by treatment with thionyl chloride in DMF can afford the respective 2-chloro-3-cyanoquinoline .
Molecular Structure Analysis
The molecular structure of “2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde” is characterized by a quinolinyl fused-ring system . The formyl group is slightly bent out of the plane of the fused ring system .
Chemical Reactions Analysis
Quinoline derivatives, including “2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde”, can undergo various chemical reactions to construct fused or binary quinoline-cord heterocyclic systems . For instance, the reduction of the nitrile group of 2-chloro-3-cyanoquinoline with LiAlH4 in THF yields the desired (2-chloroquinolin-3-yl)methanamine .
Scientific Research Applications
Synthesis and Chemical Applications
2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde serves as a pivotal intermediate in the synthesis of a wide range of heterocyclic compounds, demonstrating its utility in constructing complex molecular architectures. Its reactivity has been harnessed for the synthesis of quinoline ring systems, contributing significantly to the development of fused or binary heterocyclic systems with potential biological activities. Recent advances have highlighted its applications in the synthesis of chromenes and quinolines, underlining its role in medicinal chemistry as a precursor for developing valuable heterocycles (Hamama et al., 2018). Furthermore, its derivatives have been explored for their potential in creating new scaffolds through the Vilsmeyer-Haack reaction, indicating its versatility in organic synthesis (Rocha et al., 2020).
Corrosion Inhibition
The compound has shown promise in the field of materials science, particularly in corrosion inhibition. Derivatives of 2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic environments. Their ability to adsorb onto metal surfaces and protect against dissolution makes them valuable in extending the lifespan of metal components in industrial settings. This application is supported by both experimental results and theoretical models, showcasing the compound's potential in creating more efficient and sustainable corrosion inhibitors (Lgaz et al., 2017).
Biological and Antioxidant Activities
The antioxidant properties of quinoline derivatives, including those derived from 2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde, have been explored with promising results. These compounds have exhibited significant radical scavenging activities, indicating their potential in developing treatments or supplements aimed at combating oxidative stress-related diseases. The synthesis and evaluation of these derivatives highlight the compound's importance in discovering new antioxidant agents (Subashini et al., 2010).
Antimicrobial and Antimalarial Agents
Research into the antimicrobial and antimalarial activities of derivatives of 2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde has yielded valuable insights. Novel quinoline-based triazoles synthesized from this compound have demonstrated significant antimicrobial and antimalarial effects, underscoring the potential for developing new therapeutic agents against infectious diseases. This application is crucial in the ongoing fight against drug-resistant strains of bacteria and malaria parasites (Parthasaradhi et al., 2015).
Safety And Hazards
“2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Future Directions
properties
IUPAC Name |
2-chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3NO/c12-10-7(5-17)3-6-4-8(11(13,14)15)1-2-9(6)16-10/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVDGJWCAZCSIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1C(F)(F)F)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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